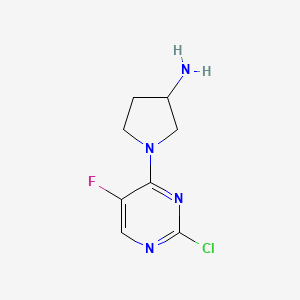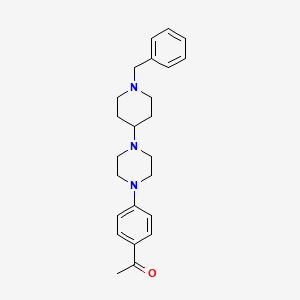
Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)-, is a synthetic compound with a variety of applications in both scientific research and industrial uses. It is a colorless, odorless, crystalline solid that is soluble in water, alcohol, and other organic solvents. Piperazine has been used for decades in the pharmaceutical industry, and it has recently become a popular tool in scientific research.
Scientific Research Applications
Anticancer Properties
Piperazine derivatives demonstrate notable potential in cancer treatment. For instance, certain piperazine and triphenyl derivatives have been tested against K-562 human chronic myelogenous leukemia cells, showing significant inhibition of cell proliferation and induction of erythroid differentiation (Saab et al., 2013). Similarly, 1,2,4-triazine derivatives bearing piperazine amide moieties have been investigated for their anticancer activities, particularly against breast cancer cells, showing promising antiproliferative effects (Yurttaş et al., 2014).
Treatment of Neurological Disorders
Piperazine derivatives are researched for their potential in treating neurological disorders. For example, they have been explored for anti-acetylcholinesterase activity, which is relevant in conditions like Alzheimer’s disease. Specific derivatives like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have shown substantial anti-acetylcholinesterase activity, which could contribute to the development of antidementia agents (Sugimoto et al., 1990).
Antimicrobial and Antifungal Effects
Piperazine derivatives have shown antimicrobial and antifungal properties. A study on novel 1,4-disubstituted piperazines evaluated their antibacterial activities, indicating enhanced antimicrobial effects against drug-resistant pathogenic bacterial strains (Shroff et al., 2022).
Synthesis and Characterization
The synthesis and characterization of piperazine derivatives are crucial for their application in various fields. Studies like the synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines provide vital information for the development of new compounds with potential therapeutic uses (Little & Vaughan, 2014).
Role in Diabetes Treatment
Piperazine derivatives have been identified as new antidiabetic compounds. Research on 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines has led to the identification of potent antidiabetic agents that significantly increase insulin secretion (Le Bihan et al., 1999).
Metabolism and Drug Development
Understanding the metabolism of piperazine derivatives is essential for drug development. Studies on the metabolism of compounds like 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride provide insights into their behavior in biological systems, aiding in the development of anticancer drugs with lower toxicity (Jiang et al., 2007).
properties
IUPAC Name |
1-[4-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-20(28)22-7-9-23(10-8-22)26-15-17-27(18-16-26)24-11-13-25(14-12-24)19-21-5-3-2-4-6-21/h2-10,24H,11-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCICPEZNWDBEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-(4-acetylphenyl)-4-(1-benzyl-4-piperidyl)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2802674.png)
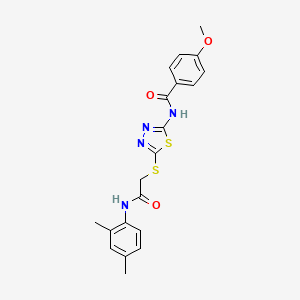
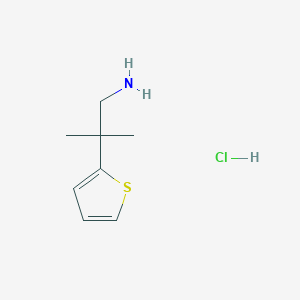
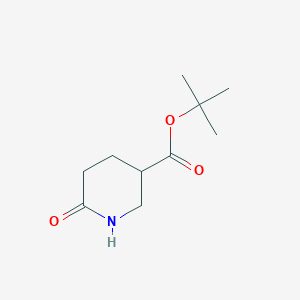
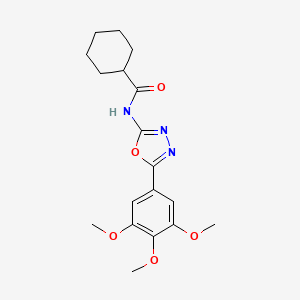
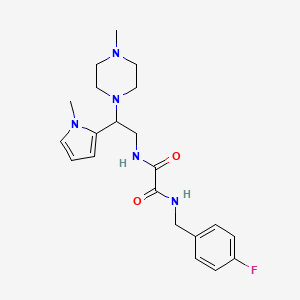
![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one](/img/structure/B2802685.png)
![3-(3-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2802686.png)

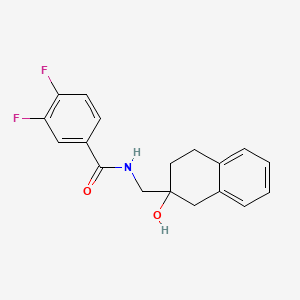
![N-[2-(4-chlorophenyl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)

![Potassium 4-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B2802693.png)
